Pgd1

説明

Structure

3D Structure

特性

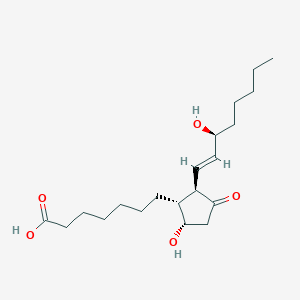

IUPAC Name |

7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMMACURCPXICP-PNQRDDRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864809 |

Source

|

| Record name | Prostaglandin D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Prostaglandin D1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17968-82-0 |

Source

|

| Record name | PGD1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17968-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin D1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin D1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN D1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOT50Z88GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin D1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prostaglandin D1 (PGD1): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostanoid family of lipid mediators, derived from the metabolism of dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway. While often studied in the context of its more abundant analogue, Prostaglandin D2 (PGD2), this compound exhibits distinct and significant biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its signaling pathways, cellular effects, and the experimental methodologies used to elucidate its function. It is important to note that much of the understanding of this compound's mechanism is inferred from studies on PGD2, as they share receptors and downstream signaling components. Prostanoid receptors generally bind to and respond to series 1, 2, and 3 prostanoids, often with varying affinities.[1]

Core Signaling Pathways

This compound exerts its effects primarily through binding to two distinct G protein-coupled receptors (GPCRs): the Prostaglandin D2 receptor 1 (DP1) and the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2.[2][3][4] The activation of these receptors triggers divergent downstream signaling cascades, leading to a wide array of cellular responses.

DP1 Receptor Signaling

The DP1 receptor is a classic Gs-coupled GPCR.[2][5] Upon ligand binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological effects of this compound.[6] This pathway is typically associated with vasodilation, bronchodilation, and the inhibition of platelet aggregation.[7] In the context of intestinal barrier function, DP1 stimulation has been shown to increase mucus secretion, a process likely mediated by the rise in intracellular cAMP.[3]

DP1 Receptor Signaling Pathway

CRTH2 (DP2) Receptor Signaling

In contrast to the DP1 receptor, CRTH2 couples to a Gi protein.[8] Activation of the CRTH2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Simultaneously, the βγ subunits of the dissociated Gi protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca2+. This pathway is primarily associated with pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.

CRTH2 (DP2) Receptor Signaling Pathway

RhoA/Rho-kinase Pathway in Smooth Muscle Contraction

In bronchial smooth muscle, this compound, acting through the DP1 receptor, can induce Ca2+ sensitization of contraction via the RhoA/Rho-kinase pathway.[9] This is a notable deviation from the canonical Gs-cAMP-mediated relaxation typically associated with DP1 activation in smooth muscle.[9] this compound stimulation leads to the activation of the small GTPase RhoA, which in turn activates Rho-kinase.[9] Rho-kinase then phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in the phosphorylation of myosin light chain and subsequent smooth muscle contraction, even without a significant increase in intracellular Ca2+ levels.[9]

This compound-induced Ca2+ Sensitization of Smooth Muscle Contraction

Quantitative Data on this compound Effects

The following table summarizes the quantitative effects of this compound (often reported as PGD2) on various cellular processes.

| Cellular Process | Molecule | General Effect | Receptor(s) Involved | Key Signaling Pathways | Exemplary Experimental Data | Reference |

| Cancer Cell Proliferation | PGD2 | Inhibits | DP1, DP2/CRTH2 | cAMP-dependent pathways, Twist2 downregulation | PGD2 treatment significantly inhibited the proliferation and migration of breast cancer cells. PGD2 inhibited the proliferation of human neuroblastoma cells. | [10] |

| Smooth Muscle Contraction (Bronchial) | PGD2 | Augments contraction (Ca2+ sensitization) | DP1 | RhoA/Rho-kinase | PGD2 (10⁻⁹–10⁻⁵ M) markedly augmented the contraction induced by 30 mM K+. This was inhibited by a selective DP1 antagonist and a Rho-kinase inhibitor. | [9] |

| Intestinal Permeability | PGD2 | Reduces | DP1 | cAMP/PKA/Tiam1/Rac1 | Pharmacological stimulation of DP1 attenuated symptoms in mouse models of colitis and food allergy. | [3][4] |

| Immune Cell Migration | PGD2 | Promotes (pro-inflammatory) | DP2/CRTH2 | Gi, PLC, ↑ [Ca2+] | PGD2 is a potent chemoattractant for eosinophils, basophils, and Th2 lymphocytes. | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound/PGD2 mechanism of action are provided below.

GTP-RhoA Pull-down Assay

This assay is used to measure the activation of RhoA.

Objective: To quantify the amount of active, GTP-bound RhoA in cells or tissues following stimulation with this compound.

Principle: A fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) is used to specifically pull down the GTP-bound form of RhoA from cell lysates. The amount of pulled-down RhoA is then quantified by Western blotting.

Protocol:

-

Cell/Tissue Preparation: Culture cells to the desired confluency or prepare tissue homogenates.

-

Stimulation: Treat the cells or tissue homogenates with this compound at various concentrations and for different time points. A positive control, such as acetylcholine (B1216132) (ACh), can be used.[9]

-

Lysis: Lyse the cells or tissues in a Rho activation assay lysis buffer.

-

Clarification: Centrifuge the lysates to remove cellular debris.

-

Pull-down: Incubate the clarified lysates with the RBD-conjugated beads (e.g., rhotekin-RBD beads) to pull down GTP-RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA. Also, run a parallel blot with the total cell lysate to determine the total amount of RhoA.

-

Quantification: Densitometrically quantify the bands and express the results as the ratio of active RhoA to total RhoA.

GTP-RhoA Pull-down Assay Workflow

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for cAMP Measurement

Objective: To quantify the intracellular levels of cAMP in response to this compound stimulation.

Principle: This assay is based on the competition between free cAMP in the sample and a fixed amount of enzyme-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of enzyme-labeled cAMP bound to the antibody is inversely proportional to the concentration of free cAMP in the sample.

Protocol:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound, often in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Assay Procedure:

-

Add cell lysates and cAMP standards to wells of a microplate pre-coated with a cAMP-specific antibody.

-

Add enzyme-labeled cAMP (the "tracer") to each well.

-

Incubate to allow for competitive binding.

-

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate for the enzyme, which will be converted into a colored product.

-

Signal Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards. Use this curve to determine the concentration of cAMP in the samples.

Immunofluorescence for Protein Translocation

Objective: To visualize the subcellular localization of a target protein (e.g., a transcription factor) following this compound treatment.

Protocol:

-

Cell Seeding and Treatment: Grow cells on sterile glass coverslips and treat with this compound for the desired time.

-

Fixation and Permeabilization:

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix the cells with a solution like 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody entry.

-

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: After washing, incubate with a fluorophore-conjugated secondary antibody that binds to the primary antibody.

-

Counterstaining (Optional): Stain the cell nuclei with a fluorescent dye like DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Conclusion

Prostaglandin D1 is a multifaceted signaling molecule with a complex mechanism of action that is dependent on the receptor it engages and the cellular context. Its ability to activate both Gs- and Gi-coupled pathways, as well as the RhoA/Rho-kinase cascade, underscores its diverse physiological roles, from regulating smooth muscle tone and inflammation to influencing cell proliferation and intestinal barrier integrity. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting this compound signaling in a variety of diseases. Further research is warranted to fully delineate the specific contributions of this compound versus PGD2 in these processes and to explore the therapeutic potential of selectively modulating their respective pathways.

References

- 1. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 2. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion [frontiersin.org]

- 5. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin - Wikipedia [en.wikipedia.org]

- 8. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin D2 Induces Ca2+ Sensitization of Contraction without Affecting Cytosolic Ca2+ Level in Bronchial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Prostaglandin D1 (PGD1): A Comprehensive Technical Guide on its Biological Function and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) is a member of the prostanoid family of lipid signaling molecules, derived from the enzymatic metabolism of dihomo-γ-linolenic acid (DGLA). While less studied than its counterpart Prostaglandin D2 (PGD2), this compound plays a significant role in a variety of physiological and pathological processes. It exerts its effects primarily through two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of these receptors by this compound triggers distinct downstream signaling cascades that modulate inflammatory responses, immune cell trafficking, and vascular tone. This technical guide provides an in-depth overview of the biological functions of this compound, its metabolic and signaling pathways, and its implications in inflammation, immunology, and cancer. Detailed experimental protocols for the study of this compound and quantitative data on its receptor interactions are also presented to facilitate further research and drug development efforts.

Introduction

Prostaglandins (B1171923) are a class of locally acting hormones derived from fatty acids that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots.[1] Prostaglandin D1 (this compound) is a specific type of prostanoid that, while sharing structural similarities with the more extensively researched PGD2, possesses unique biological activities. Understanding the nuanced functions and pathways of this compound is crucial for developing targeted therapeutic strategies for various diseases.

Biosynthesis and Metabolism of Prostaglandin D1

The production of this compound is initiated by the release of dihomo-γ-linolenic acid (DGLA) from membrane phospholipids (B1166683) by phospholipase A2. DGLA is then converted to Prostaglandin H1 (PGH1) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH1 serves as the precursor for the 1-series of prostaglandins.[2] Finally, PGH1 is isomerized to this compound by prostaglandin D synthases. The metabolic breakdown of prostaglandins is a rapid process, ensuring their localized signaling effects.[3]

Signaling Pathways of Prostaglandin D1

This compound mediates its biological effects by binding to and activating two distinct G protein-coupled receptors: DP1 and CRTH2 (DP2). These receptors are coupled to different G proteins and initiate opposing downstream signaling events.[4]

DP1 Receptor Signaling

The DP1 receptor is coupled to a stimulatory G protein (Gs).[5] Upon activation by this compound, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[5][6]

DP1 Receptor Signaling Pathway

CRTH2 (DP2) Receptor Signaling

In contrast to the DP1 receptor, the CRTH2 (DP2) receptor is coupled to an inhibitory G protein (Gi).[8] Activation of the CRTH2 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[8] Additionally, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[9] This signaling cascade is associated with pro-inflammatory responses, including the chemotaxis and activation of immune cells such as T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[9][10]

CRTH2 (DP2) Receptor Signaling Pathway

Biological Functions of Prostaglandin D1

The dual receptor system for this compound allows it to exert a range of, at times opposing, biological effects.

Role in Inflammation and Immunology

This compound exhibits a complex role in inflammation. Through its interaction with the CRTH2 receptor, this compound can act as a pro-inflammatory mediator, promoting the recruitment and activation of key immune cells involved in allergic inflammation, such as eosinophils and Th2 cells.[9] Conversely, activation of the DP1 receptor can have anti-inflammatory effects, including the inhibition of immune cell migration.[9] this compound has also been shown to inhibit the increase in vascular permeability induced by other prostaglandins like PGE1, PGE2, and PGD2.[11]

Vascular and Platelet Effects

This compound has notable effects on the cardiovascular system. It can cause both contraction and relaxation of human pial arteries.[10] Furthermore, this compound is an inhibitor of ADP-induced platelet aggregation.[10][12]

Role in Cancer

The role of prostaglandins in cancer is multifaceted, with different prostaglandins and their receptors exhibiting both pro- and anti-tumorigenic activities.[13] While the specific role of this compound in cancer is less defined than that of PGD2 or PGE2, the expression of DP1 and CRTH2 receptors in various cancer types suggests a potential involvement. PGD2 signaling has been shown to inhibit cancer cell growth and migration in some contexts.[14] Given that this compound also signals through these receptors, it may have similar effects, but further research is needed to elucidate its precise role in different cancers.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound and related ligands with the DP1 and CRTH2 receptors.

| Ligand | Receptor | Binding Affinity (Ki) [nM] | Reference |

| PGD2 | CRTH2 | 2.4 ± 0.2 | [8] |

| 13,14-dihydro-15-keto PGD2 | CRTH2 | 2.91 ± 0.29 | [8] |

| 15-deoxy-Δ12,14-PGJ2 | CRTH2 | 3.15 ± 0.32 | [8] |

| PGD2 | DP1 | ~0.5 - 1.0 | [5] |

| Ligand | Assay | IC50 / EC50 | Reference |

| This compound | ADP-induced platelet aggregation | IC50: 320 ng/ml | [10] |

| PGH1 | CRTH2 activation (DMR) | EC50: -6.37 ± 0.12 (log M) | [2] |

| This compound | CRTH2 activation (DMR) | EC50: -6.92 ± 0.16 (log M) | [2] |

Experimental Protocols

Prostaglandin D1 ELISA

This protocol outlines a competitive ELISA for the quantification of this compound in biological samples.

Competitive ELISA Workflow for this compound

Materials:

-

This compound ELISA Kit (containing this compound antibody-coated plate, this compound standard, biotinylated this compound, HRP-streptavidin, wash buffer, substrate, and stop solution)

-

Microplate reader

-

Pipettes and tips

-

Distilled or deionized water

-

Biological samples for analysis

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting wash buffers and reconstituting standards.

-

Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve.

-

Sample Preparation: Prepare biological samples as required. This may involve extraction and dilution.

-

Assay Procedure: a. Add standards and samples to the appropriate wells of the antibody-coated microplate. b. Add a fixed amount of biotinylated this compound to each well. c. Incubate the plate to allow for competitive binding between the this compound in the sample/standard and the biotinylated this compound for the antibody binding sites. d. Wash the plate to remove unbound reagents. e. Add HRP-streptavidin to each well and incubate. f. Wash the plate again. g. Add the substrate solution and incubate for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample. h. Add the stop solution to terminate the reaction.

-

Data Analysis: a. Read the absorbance of each well at the appropriate wavelength (typically 450 nm). b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Prostaglandin D1 Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Prostaglandin inhibition of acid is cAMP dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.und.edu [med.und.edu]

- 4. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 6. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 11. Effects of prostaglandins and cAMP levels on monocyte IL-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Prostaglandin D1 (PGD1): A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) is a naturally occurring prostanoid of the 1-series prostaglandins (B1171923), derived from the cyclooxygenase (COX) pathway metabolism of dihomo-γ-linolenic acid (DGLA). While less studied than its 2-series analogue, PGD2, this compound has demonstrated distinct biological activities, notably as a modulator of platelet aggregation and an agonist at the CRTH2/DP2 receptor. This technical guide provides a comprehensive overview of this compound, consolidating information on its discovery, biosynthetic and chemical synthesis pathways, and key biological functions. It includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a resource for researchers in pharmacology and drug development.

Discovery and Physicochemical Properties

Prostaglandin D1 is a member of the prostaglandin family, a group of physiologically active lipid compounds discovered in the 1930s. This compound itself was identified as a metabolite of the fatty acid precursor DGLA. It is structurally characterized by a 20-carbon skeleton containing a five-membered ring.

Table 1: Physicochemical Properties of Prostaglandin D1

| Property | Value | Source |

| IUPAC Name | 7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid | |

| Molecular Formula | C₂₀H₃₄O₅ | |

| Molecular Weight | 354.5 g/mol | |

| CAS Number | 17968-82-0 | |

| Appearance | Solid | |

| Solubility | DMF: >100 mg/ml; DMSO: >50 mg/ml; Ethanol: >75 mg/ml | [1] |

Biosynthesis of Prostaglandin D1

This compound is synthesized in cells from the essential fatty acid dihomo-γ-linolenic acid (DGLA). The pathway is initiated by the action of cyclooxygenase (COX) enzymes, which convert DGLA into the unstable endoperoxide intermediate, Prostaglandin H1 (PGH1). PGH1 then serves as a substrate for prostaglandin D synthase (PGDS) enzymes, which catalyze its isomerization to form this compound.[2]

Caption: Biosynthetic pathway of Prostaglandin D1 from DGLA.

Chemical Synthesis

The total chemical synthesis of this compound typically follows established strategies for prostaglandins, most notably the Corey lactone approach. This method involves the construction of a key bicyclic lactone intermediate which contains the necessary stereochemistry of the cyclopentane (B165970) core. The upper and lower side chains are then installed sequentially. While a specific total synthesis for this compound is not commonly detailed, its synthesis is analogous to that of other prostaglandins like PGD2, starting from appropriate precursors. The synthesis of this compound and its analogues for research purposes, as described by Bundy et al., often starts from the more readily available Prostaglandin F₂α (PGF₂α).

The following diagram illustrates a generalized workflow for the chemical synthesis of prostaglandins based on the Corey method, which is adaptable for this compound.

Caption: Generalized workflow for prostaglandin chemical synthesis.

Experimental Protocol: General Synthesis of PGD Analogues

The protocol for synthesizing PGD analogues often involves the modification of existing prostaglandins. The method described by Bundy et al. (1983) serves as a foundational reference.

Protocol: Oxidation of PGF₂α to PGD₂ (Adaptable for this compound)

-

Protection: Protect the hydroxyl groups at C-11 and C-15 of the starting prostaglandin F-series molecule using a suitable protecting group (e.g., tetrahydropyranyl ether) to prevent their oxidation.

-

Oxidation: The unprotected C-9 hydroxyl group is oxidized to a ketone using an appropriate oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone). The reaction is carefully monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Deprotection: The protecting groups on the C-11 and C-15 hydroxyls are removed under acidic conditions (e.g., acetic acid in tetrahydrofuran/water).

-

Purification: The final PGD product is purified using column chromatography on silica (B1680970) gel to yield the pure compound.

Biological Activity and Mechanism of Action

This compound exhibits several biological activities, with the most characterized being its role in platelet aggregation and its interaction with the CRTH2 receptor.

Table 2: Biological Activity of Prostaglandin D1

| Target/Assay | Effect | Quantitative Data | Source(s) |

| ADP-Induced Platelet Aggregation | Inhibition | IC₅₀: 320 ng/mL | [1][3] |

| CRTH2/DP2 Receptor | Agonist | Molar log EC₅₀: -6.92 ± 0.16 | [2][4][5] |

| Vascular Permeability | Inhibition | Inhibits increase in permeability caused by PGE1, PGE2, and PGD2 | [6] |

Inhibition of Platelet Aggregation

This compound is an inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[1][7] Its potency is approximately one-tenth that of PGD2.[1] This inhibitory effect is crucial for maintaining blood fluidity and preventing thrombosis.

CRTH2 Receptor Agonism

This compound is a functional agonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as the DP2 receptor.[4] The CRTH2 receptor is a G-protein coupled receptor primarily expressed on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils. Activation of this receptor is linked to pro-inflammatory responses in allergic diseases. The agonistic activity of this compound suggests its potential role in modulating inflammatory pathways.[4]

Caption: this compound signaling via the CRTH2 receptor.

Experimental Protocol: Platelet Aggregation Assay

This protocol is a standard method for assessing the inhibitory effect of compounds on platelet aggregation.

Protocol: ADP-Induced Platelet Aggregation Assay

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in citrate (B86180) anticoagulant by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

-

Instrumentation: Use a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate. Calibrate the instrument with platelet-poor plasma (PPP) for 100% transmission and PRP for 0% transmission.

-

Assay Procedure:

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (adenosine diphosphate).

-

Record the change in light transmission for several minutes until the aggregation response reaches a plateau.

-

-

Data Analysis: The maximum aggregation percentage is determined for each concentration. The IC₅₀ value (the concentration of this compound required to inhibit ADP-induced aggregation by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

Prostaglandin D1 is an important endogenous lipid mediator with distinct roles in hemostasis and inflammation. Although it is a less potent inhibitor of platelet aggregation than PGD2, its activity at the CRTH2 receptor highlights a potential pro-inflammatory function, making it a molecule of interest for research in allergies and inflammatory diseases. The established biosynthetic and chemical synthesis routes provide a solid foundation for the continued investigation and potential therapeutic modulation of this compound pathways. This guide serves as a foundational resource, providing the necessary data, protocols, and pathway diagrams to facilitate further research in this area.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proceedings: Prostaglandin D1 inhibits the increase in vascular permeability in rat skin produced by prostaglandin E1, E2 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Pgd1p/MED3: A Component of the Yeast Mediator Complex

An in-depth analysis of the query "Pgd1" reveals multiple distinct biological entities sharing this nomenclature, each with unique structural and functional characteristics relevant to researchers, scientists, and drug development professionals. To provide a precise and valuable technical guide, it is imperative to first elucidate which "this compound" is the subject of interest. The primary candidates identified are:

-

Pgd1p/MED3: A protein subunit of the Mediator complex in Saccharomyces cerevisiae (yeast), crucial for transcriptional regulation.

-

Plastid Galactoglycerolipid Degradation 1 (this compound): A galactolipase in the alga Chlamydomonas reinhardtii involved in lipid metabolism.

-

Prostaglandin (B15479496) D1 (this compound): A lipid mediator in mammals with diverse physiological roles.

-

Programmed Death-1 (PD-1): A key immune checkpoint protein, a major target in cancer immunotherapy.

This guide will present the structural elucidation and properties for each of these molecules to allow for a clear distinction and to facilitate the user in identifying their specific area of interest.

Pgd1p, also known as MED3, is a subunit of the tail module of the Mediator transcriptional regulation complex in Saccharomyces cerevisiae.[1] The Mediator complex is a central and highly conserved coactivator required for nearly all transcription by RNA polymerase II, acting as a bridge between gene-specific activators and the general transcription machinery.[1]

Structural Elucidation

The complete three-dimensional structure of the entire Mediator complex, including Pgd1p, has been challenging to determine due to its size and flexibility. However, insights into its structure have been gained through a combination of techniques:

-

Computational Modeling: Predictive methods, such as those available through the AlphaFold database, provide high-accuracy models of protein structures from their amino acid sequences.[2]

-

Domain Analysis: Pgd1p contains two disordered regions and variable stretches of glutamine and alanine (B10760859) residues.[1] These intrinsically disordered regions are often involved in protein-protein interactions, contributing to the dynamic nature of the Mediator complex.

Properties of Pgd1p/MED3

| Property | Value | Reference |

| Organism | Saccharomyces cerevisiae | [1] |

| Aliases | HRS1, MED3 | [2] |

| Systematic Name | YGL025C | [1] |

| Length | 397 amino acids | [1] |

| Molecular Weight | 43083.0 Da | [1] |

| Isoelectric Point | 9.02 | [1] |

| Median Abundance | 2364 +/- 838 molecules/cell | [1] |

| Half-life | 6.8 hours | [1] |

Function and Biological Process: Pgd1p is involved in both positive and negative regulation of transcription by RNA polymerase II and is essential for the assembly of the preinitiation complex.[1] It is a direct target of the Cyc8p-Tup1p transcriptional corepressor.[3] The tail module, where Pgd1p resides, is particularly important for responding to environmental signals and stress.[1]

Phenotype of Null Mutants: While Pgd1p is non-essential for viability, its absence leads to a wide range of phenotypes, including decreased growth rate, reduced resistance to various stresses (heat, osmotic, oxidative), and impaired sporulation.[1]

Signaling and Interactions

The Mediator complex, and by extension Pgd1p, does not participate in a classical signaling pathway with a cascade of phosphorylation events. Instead, it acts as a central hub for integrating signals from various transcription factors.

Plastid Galactoglycerolipid Degradation 1 (this compound) in Chlamydomonas reinhardtii

In the green alga Chlamydomonas reinhardtii, this compound is a key galactolipase involved in the remodeling of plastid lipids, particularly under nitrogen deprivation.[4] This process is crucial for the synthesis of triacylglycerols (TAGs), which are stored in lipid droplets (LDs).[4]

Structural Elucidation

The precise three-dimensional structure of algal this compound is not extensively detailed in the provided search results. However, its function as a lipase (B570770) suggests the presence of a catalytic domain typical for this class of enzymes. Structural analysis would likely involve:

-

X-ray Crystallography: To determine the atomic-level structure of the purified protein. This would require obtaining well-ordered crystals of this compound.

-

Homology Modeling: Using the known structures of other lipases as templates to build a computational model of this compound.

Properties of Algal this compound

| Property | Description | Reference |

| Organism | Chlamydomonas reinhardtii | [4] |

| Function | Galactolipase | [4] |

| Substrate | Monogalactosyldiacylglycerol (MGDG) | [4] |

| Biological Process | Lipid remodeling, triacylglycerol (TAG) synthesis, lipid droplet (LD) formation | [4] |

Function and Biological Process: this compound hydrolyzes fatty acids from plastid lipids, specifically MGDG, which are then re-esterified to form TAGs and subsequently stored in lipid droplets.[4] This pathway is a significant contributor to TAG accumulation under nitrogen starvation.[4] Mutants lacking this compound show reduced levels of TAGs and lose viability more readily under nitrogen-deprived conditions.[4]

Metabolic Pathway

Prostaglandin D1 (this compound)

Prostaglandin D1 (this compound) is a lipid compound belonging to the prostanoid family, which are derivatives of fatty acids.[5] Unlike the previously mentioned this compound entities, this is not a protein. Prostaglandins are potent, locally-acting signaling molecules with a wide array of physiological effects.[5]

Structural Elucidation

The chemical structure of this compound is well-defined. It is an eicosanoid, containing 20 carbon atoms, including a 5-carbon ring.[5] Its structure has been determined using standard chemical characterization techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the connectivity and stereochemistry of the atoms.[8][9]

Properties of Prostaglandin D1

| Property | Value/Description | Reference |

| Chemical Formula | C₂₀H₃₄O₅ | [10] |

| Molecular Weight | 354.5 | [10] |

| CAS Number | 17968-82-0 | [10][11] |

| Biological Activity | Inhibitor of ADP-induced platelet aggregation | [10][11] |

| IC₅₀ | 320 ng/ml (for platelet aggregation inhibition) | [10][11] |

| Other Effects | Causes contractile and relaxant effects on isolated human pial arteries | [11] |

Biosynthesis: Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[5]

Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein-coupled receptors (GPCRs) on the cell surface.[5] this compound is an analog of PGD2, and they share receptor binding profiles, primarily acting through the DP1 and DP2 (also known as CRTH2) receptors.[10] The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[12]

References

- 1. This compound | SGD [yeastgenome.org]

- 2. This compound Protein | SGD [yeastgenome.org]

- 3. ARD1 - this compound Interaction Summary | BioGRID [thebiogrid.org]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jackwestin.com [jackwestin.com]

- 9. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Pgd1: A Technical Guide for Researchers

Abstract

Pgd1, also known as Mediator complex subunit MED3, is a key regulatory protein primarily studied in fungal species such as Saccharomyces cerevisiae and the pathogenic yeast Candida glabrata. As a component of the Mediator complex's "tail" module, this compound serves as a critical interface between gene-specific transcription factors and the general RNA polymerase II machinery. This role places it at the nexus of transcriptional regulation, particularly in response to environmental stress and in the development of antifungal drug resistance. This technical guide provides an in-depth overview of the known cellular targets of this compound, including its protein interactors and the genes it regulates. We present detailed experimental protocols for identifying these targets and summarize key quantitative data to facilitate further research and drug development efforts.

Note: The designation "this compound" can refer to different proteins in various organisms, including a lipase (B570770) in Chlamydomonas reinhardtii and a plant defensin (B1577277) in Picea glauca. This document will focus exclusively on the this compound/MED3 subunit of the Mediator complex in fungi.

Introduction: this compound and the Mediator Complex

The Mediator complex is a large, evolutionarily conserved multiprotein assembly that is essential for the transcription of nearly all protein-coding genes by RNA Polymerase II (Pol II).[1] It functions as a molecular bridge, conveying regulatory signals from enhancers and upstream activating sequences to the core transcription machinery at the promoter.[1] The complex is structurally organized into four modules: the Head, Middle, Tail, and a dissociable Kinase module.[2][3]

This compound/MED3 is an integral subunit of the Tail module.[1] In S. cerevisiae, the Tail module also includes the proteins Med2, Med15 (Gal11), Med16 (Sin4), and Med5 (Nut1).[1] This module is primarily responsible for interacting with gene-specific transcription factors, thereby recruiting the entire Mediator complex to specific genes.[4][5] The function of this compound is particularly associated with the transcriptional activation of genes involved in cellular responses to environmental signals and various stresses, including osmotic, oxidative, and heat stress.[1][6]

Cellular Targets of this compound: Protein Interactors

The primary cellular targets of this compound, in its role as a scaffold and adaptor protein, are other proteins. These interactions are fundamental to its function. Key interactors fall into two main categories: other Mediator subunits and gene-specific transcription factors.

Mediator Complex Subunits

This compound is structurally integrated into the Mediator's Tail module. Its direct physical interactors within the complex have been identified through various high-throughput and small-scale experiments. The BioGRID database catalogs numerous physical interactions for this compound in S. cerevisiae, underpinning its role as a stable component of the Tail.[7]

Transcription Factors

The most critical interactions of this compound are with transcription factors, as this is the primary mechanism for gene-specific regulation.

-

Stb5: In S. cerevisiae, a direct interaction between Med3 (this compound) and the transcription factor Stb5 has been demonstrated using yeast two-hybrid assays.[6] This interaction is crucial for regulating the expression of genes involved in NADPH production, such as gnd1 and ald6, particularly under hyperosmotic stress conditions.[6][8]

-

Gcn4: The Tail module of the Mediator complex is known to be a target for the transcriptional activator Gcn4, which orchestrates the general amino acid control (GAAC) network.[9] This network is activated by amino acid starvation and other stresses.[9][10] Gcn4 binds to specific DNA sequences (GCREs) in the promoters of its target genes and recruits the Mediator complex, likely through interactions with Tail subunits including this compound, to activate transcription.[11]

A summary of key this compound protein interactors is presented in Table 1.

Table 1: Selected Protein Interactors of this compound/MED3 in Saccharomyces cerevisiae

| Interacting Protein | Function | Evidence Type | Reference(s) |

| Mediator Tail Subunits | |||

| Med2 | Structural component of the Mediator Tail module. | Physical Association | [1] |

| Med15 (Gal11) | Structural component; interacts with activators. | Physical Association | [1] |

| Med16 (Sin4) | Structural component of the Mediator Tail module. | Physical Association | [1] |

| Med5 (Nut1) | Structural component of the Mediator Tail module. | Physical Association | [1] |

| Transcription Factors | |||

| Stb5 | Regulates genes for NADPH production. | Yeast Two-Hybrid | [6][8] |

| Gcn4 | Master regulator of the amino acid starvation response. | Genetic/Physical (Inferred) | [9] |

Cellular Targets of this compound: Regulated Genes

By interacting with transcription factors, this compound influences the expression of a wide array of target genes. The specific genes regulated by this compound often belong to stress response pathways and metabolic networks.

Stress Response and Metabolism Genes in S. cerevisiae

The interaction of this compound with Stb5 directly implicates it in the regulation of redox balance. Deletion of med3 (this compound) leads to a significant decrease in the expression of Stb5 target genes GND1 and ALD6, resulting in lower intracellular NADPH levels and increased sensitivity to hyperosmotic and oxidative stress.[6][8]

Drug Resistance Genes in Candida glabrata

In the pathogenic yeast C. glabrata, this compound plays a complex and crucial role in modulating resistance to azole antifungal drugs. Transcriptomic studies have shown that this compound controls the expression of genes involved in ergosterol (B1671047) biosynthesis (the target of azoles) and lipid metabolism. Interestingly, the deletion of this compound has a dual effect: it confers resistance to azoles in liquid media but increases sensitivity in solid media. This suggests a complex regulatory network. Azole resistance in C. glabrata is often mediated by the transcription factor Pdr1, which upregulates the expression of ABC drug efflux pumps like CgCDR1.[12][13] While a direct interaction is yet to be fully elucidated, this compound's role in regulating drug-response genes points to its involvement in the Pdr1 regulatory axis.

A summary of key gene targets is presented in Table 2.

Table 2: Selected Gene Targets Regulated by this compound/MED3

| Gene Target | Organism | Function | This compound Effect | Reference(s) |

| GND1 | S. cerevisiae | Glucose-6-phosphate dehydrogenase (NADPH production) | Positive Regulation | [6][8] |

| ALD6 | S. cerevisiae | Aldehyde dehydrogenase (NADPH production) | Positive Regulation | [6][8] |

| Ergosterol Biosynthesis Genes | C. glabrata | Synthesis of ergosterol, the fungal cell membrane sterol. | Regulation | |

| Drug Response Genes (e.g., ABC transporters) | C. glabrata | Efflux of toxic compounds, including azole drugs. | Regulation |

Visualizing this compound Interactions and Workflows

Experimental Protocols

Detailed methodologies are crucial for the successful identification and validation of this compound's cellular targets. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Interaction Discovery

This protocol is designed to isolate this compound and its associated proteins from yeast cell lysates for subsequent analysis by mass spectrometry or Western blot.[14][15][16]

A. Reagents and Buffers:

-

Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 1x Protease Inhibitor Cocktail (e.g., cOmplete™, Roche).

-

Wash Buffer: Same as Lysis Buffer but with 500 mM NaCl.

-

Elution Buffer: 1x Laemmli Sample Buffer for Western blot; 50 mM Tris pH 7.5, 150 mM NaCl, 2% SDS for mass spectrometry.

-

Antibody: High-affinity monoclonal antibody against an epitope tag on this compound (e.g., anti-HA, anti-FLAG).

-

Beads: Protein A or Protein G magnetic beads.

B. Protocol:

-

Yeast Culture and Harvest: Grow a yeast strain expressing epitope-tagged this compound (e.g., this compound-3xHA) to mid-log phase (OD₆₀₀ ≈ 0.8-1.0). Harvest 50-100 OD units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer. Add an equal volume of acid-washed glass beads (0.5 mm). Lyse the cells by vigorous vortexing (e.g., 8 cycles of 1 min vortex, 1 min on ice) in a cold room.

-

Clarification: Clarify the lysate by centrifuging at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the whole-cell extract (WCE).

-

Immunoprecipitation: Add 2-4 µg of the specific antibody to the WCE. Incubate with gentle rotation for 2-4 hours at 4°C.

-

Complex Capture: Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Lysis Buffer and twice with 1 mL of ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding 50 µL of Elution Buffer and heating at 95°C for 5 minutes (for Western blot) or 65°C for 20 minutes (for mass spectrometry).[14]

-

Analysis: Analyze the eluate by SDS-PAGE followed by Western blotting to confirm the presence of a known interactor, or submit the sample for proteomic analysis by LC-MS/MS to identify the full spectrum of interacting partners.

Yeast Two-Hybrid (Y2H) Screening

This genetic method detects binary protein-protein interactions within the yeast nucleus.[6][17]

A. Principle: The assay uses two fusion proteins. The "bait" consists of this compound fused to a DNA-binding domain (DBD), such as Gal4-DBD. The "prey" consists of potential interacting proteins from a cDNA library fused to a transcriptional activation domain (AD), like Gal4-AD. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).

B. Protocol Outline:

-

Bait Plasmid Construction: Clone the full-length coding sequence of this compound into a DBD vector (e.g., pGBKT7).

-

Bait Characterization: Transform the bait plasmid into a suitable yeast strain (e.g., Y2HGold). Confirm expression of the fusion protein by Western blot and test for auto-activation (growth on selective media without a prey plasmid). The bait should not auto-activate the reporter genes.

-

Library Screening: Transform a pre-made or custom cDNA library (in an AD vector) into a yeast strain of the opposite mating type.

-

Mating: Mate the bait-containing strain with the library-containing strain. Diploid cells will then contain both bait and prey plasmids.

-

Selection: Plate the diploid cells on high-stringency selective media lacking specific nutrients (e.g., -Trp, -Leu, -His, -Ade) to select for colonies where an interaction has occurred.

-

Hit Validation: Isolate prey plasmids from positive colonies. Re-transform them with the original bait plasmid (and control plasmids) to confirm the interaction.

-

Identification: Sequence the validated prey plasmids to identify the interacting proteins.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic locations occupied by this compound, typically indirectly by immunoprecipitating a transcription factor that recruits it, or by tagging this compound itself to see where the Mediator complex is bound.[14]

A. Protocol Outline:

-

Cross-linking: Grow yeast cells to mid-log phase and cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10-20 minutes.[14] Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells as described in the Co-IP protocol. Shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., a transcription factor like Stb5, or tagged this compound).

-

Complex Capture: Use Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for specific target promoters, or by high-throughput sequencing (ChIP-seq) to map binding sites across the entire genome.

Conclusion and Future Directions

This compound/MED3 is a central player in the regulation of gene expression, acting as a key subunit of the Mediator complex's Tail module. Its cellular targets include other Mediator proteins and, critically, gene-specific transcription factors that direct its activity towards genes involved in stress response, metabolism, and drug resistance. Understanding the full spectrum of this compound's interactome and its downstream gene targets is essential for elucidating the mechanisms of transcriptional regulation in fungi and for developing novel therapeutic strategies against pathogenic species like Candida glabrata.

Future research should focus on quantitative proteomics to understand how the this compound interactome changes under different stress conditions or upon drug exposure. Furthermore, combining structural biology with biochemical assays will provide a more detailed picture of how this compound engages with transcription factors at the molecular level, paving the way for the design of small molecules that could modulate these therapeutically relevant interactions.

References

- 1. This compound | SGD [yeastgenome.org]

- 2. mdpi.com [mdpi.com]

- 3. protein.bio.msu.ru [protein.bio.msu.ru]

- 4. researchgate.net [researchgate.net]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Med3-mediated NADPH generation to help Saccharomyces cerevisiae tolerate hyperosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (YGL025C) Result Summary | BioGRID [thebiogrid.org]

- 8. Med3-mediated NADPH generation to help Saccharomyces cerevisiae tolerate hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GCN4 | SGD [yeastgenome.org]

- 10. The GCN4 Transcription Factor: A Review of Its Functional Progress in Fungi [mdpi.com]

- 11. GCN4 protein, a positive transcription factor in yeast, binds general control promoters at all 5' TGACTC 3' sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disclosing azole resistance mechanisms in resistant Candida glabrata strains encoding wild-type or gain-of-function CgPDR1 alleles through comparative genomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gain of Function Mutations in CgPDR1 of Candida glabrata Not Only Mediate Antifungal Resistance but Also Enhance Virulence | PLOS Pathogens [journals.plos.org]

- 14. Mediator independently orchestrates multiple steps of preinitiation complex assembly in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 17. Yeast Two-Hybrid Screening Technical - Profacgen [profacgen.com]

Prostaglandin D1 (PGD1): A Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies related to Prostaglandin (B15479496) D1 (PGD1), a member of the prostanoid family of lipid mediators. This compound plays a significant role in a variety of physiological and pathological processes, making it a key target for research and drug development. This document details its mechanism of action, summarizes key quantitative data from various studies, outlines experimental protocols, and visualizes its signaling pathways.

Core Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds, providing a comparative view of their activities.

Table 1: In Vitro Activity of Prostaglandin D1

| Compound | Assay | Target | Species | IC50 | Reference |

| Prostaglandin D1 | ADP-induced platelet aggregation | Platelets | Human | 320 ng/mL | [1][2] |

Table 2: Receptor Binding Affinities of Related Prostaglandins and Ligands

| Ligand | Receptor | Species | Ki (nM) | KD (nM) | Reference |

| PGD2 | hCRTH2 | Human | 2.4 - 34.0 | 2.5 (high affinity), 109 (low affinity) | [3] |

| 13,14-dihydro-15-keto PGD2 | hCRTH2 | Human | High Affinity | - | [3] |

| 15-deoxy-Δ12,14-PGJ2 | hCRTH2 | Human | High Affinity | - | [3] |

| PGJ2 | hCRTH2 | Human | High Affinity | - | [3] |

| Δ12-PGJ2 | hCRTH2 | Human | High Affinity | - | [3] |

| Asapiprant (S-555739) | DP1 | - | 0.44 | - | [4] |

| Treprostinil sodium | DP1 | - | 4.4 | - | [4] |

| Treprostinil sodium | EP2 | - | 3.6 | - | [4] |

| Treprostinil sodium | IP | - | 32 | - | [4] |

Signaling Pathways

Prostaglandin D1, similar to the more extensively studied PGD2, exerts its effects through binding to specific G protein-coupled receptors (GPCRs), primarily the DP1 receptor.[5] The activation of this receptor initiates a downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Platelet Aggregation Assay

This assay is used to determine the inhibitory effect of this compound on platelet aggregation.

Objective: To measure the IC50 value of this compound for the inhibition of ADP-induced human platelet aggregation.

Materials:

-

Human blood collected in citrate (B86180) anticoagulant.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Prostaglandin D1 (this compound).

-

Adenosine diphosphate (B83284) (ADP).

-

Saline solution.

-

Aggregometer.

Procedure:

-

PRP Preparation: Centrifuge whole human blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. The supernatant is the PRP.

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP. The supernatant is the PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 108 platelets/mL) using PPP.

-

Assay Performance:

-

Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

-

Add different concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).

-

Induce platelet aggregation by adding a standard concentration of ADP.

-

Monitor the change in light transmission for several minutes using the aggregometer.

-

-

Data Analysis:

-

The maximum aggregation is determined for each concentration of this compound.

-

Calculate the percentage of inhibition of aggregation for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Radioligand Binding Assay for DP1 Receptor

This assay is used to determine the binding affinity of ligands to the DP1 receptor.

Objective: To determine the Ki of a test compound for the DP1 receptor.

Materials:

-

Cell membranes expressing the DP1 receptor (e.g., from recombinant cell lines).

-

Radiolabeled ligand (e.g., [3H]PGD2).

-

Unlabeled test compounds (including this compound).

-

Binding buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Reaction Setup: In a microtiter plate or microcentrifuge tubes, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically near its KD), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Unbound radioligand will pass through.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound.

-

Calculate the IC50 value from the curve.

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.

-

In Vivo Studies

While specific in vivo studies focusing solely on this compound are less common in the initial search results than those for PGD2, the broader context of prostaglandin research provides insights into potential in vivo effects and experimental designs. Prostaglandins of the D-series are known to be involved in inflammation, allergic responses, and sleep regulation.[5]

Animal Models of Inflammation

In vivo studies often utilize animal models to investigate the anti-inflammatory or pro-inflammatory roles of prostaglandins.

Example Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the effect of this compound on acute inflammation.

Animals: Rats or mice.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions.

-

Drug Administration: Administer this compound or vehicle control systemically (e.g., intraperitoneally or intravenously) or locally (e.g., subplantar injection) at various doses prior to the inflammatory insult.

-

Induction of Inflammation: Inject a standard volume of carrageenan solution into the subplantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each dose of this compound compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Measurement of this compound in Biological Samples

Quantifying this compound levels in biological fluids or tissues is crucial for understanding its physiological and pathological roles.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of this compound in samples such as plasma, urine, or cell culture supernatants.

Procedure:

-

Sample Preparation:

-

Extraction: Extract lipids, including this compound, from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Derivatization (optional but common): Chemically modify this compound to improve its chromatographic properties and ionization efficiency.

-

-

LC Separation: Separate this compound from other lipids and matrix components using a suitable high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column and mobile phase gradient.

-

MS/MS Detection:

-

Ionize the eluted this compound using an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring specific product ions, which provides high selectivity and sensitivity.

-

-

Quantification: Use a stable isotope-labeled internal standard (e.g., this compound-d4) to correct for matrix effects and variations in sample preparation and instrument response. Generate a calibration curve using known concentrations of this compound to determine the concentration in the unknown samples.

This technical guide provides a foundational understanding of the in vitro and in vivo studies of this compound. Further research is warranted to fully elucidate its diverse biological functions and therapeutic potential.

References

The Physiological Role of Prostaglandin D Signaling in Allergic Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2), a major cyclooxygenase metabolite derived from arachidonic acid, is a critical lipid mediator in the pathophysiology of allergic asthma. Primarily released by activated mast cells upon allergen exposure, PGD2 orchestrates a complex inflammatory cascade by signaling through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While its sibling molecule, Prostaglandin D1 (PGD1), is less studied, it is also capable of activating the pro-inflammatory CRTH2 receptor. This guide provides an in-depth examination of the PGD signaling pathway in allergic asthma, detailing its molecular mechanisms, cellular consequences, and therapeutic implications. We present a synthesis of quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), reversible airflow obstruction, and airway remodeling. The underlying inflammatory response is predominantly driven by a type 2 (T2) immune response, involving T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, basophils, and mast cells.[1] Upon allergen challenge, immunoglobulin E (IgE)-sensitized mast cells degranulate, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, among which PGD2 is a key player.[2][3]

Elevated levels of PGD2 are found in the bronchoalveolar lavage fluid (BALF) of asthmatic patients, and these levels correlate with the severity of the disease.[4][5] PGD2 exerts its diverse biological effects through the DP1 and CRTH2 receptors, which often have opposing functions, creating a nuanced regulatory system in the airways.[6][7] Understanding the intricacies of this signaling axis is paramount for the development of targeted therapeutics for allergic asthma.

The PGD2 Signaling Axis in Allergic Asthma

The biological activities of PGD2 are mediated by its interaction with the DP1 and CRTH2 receptors, which are expressed on various immune and structural cells in the airways.

The Pro-inflammatory Arm: The CRTH2 (DP2) Receptor

The CRTH2 receptor is a key driver of the T2 inflammatory response in allergic asthma.[8] It is preferentially expressed on Th2 cells, ILC2s, eosinophils, and basophils.[9] Activation of CRTH2 by PGD2 leads to:

-

Chemotaxis and Activation of Inflammatory Cells: CRTH2 activation induces the migration and activation of Th2 cells, eosinophils, and basophils into the airways.[6][7] This contributes to the characteristic eosinophilic inflammation of allergic asthma.

-

Promotion of T2 Cytokine Release: PGD2 signaling through CRTH2 enhances the production of pro-inflammatory T2 cytokines, including interleukin (IL)-4, IL-5, and IL-13, from Th2 cells and ILC2s.[3][6] These cytokines are central to the pathogenesis of asthma, promoting IgE production, eosinophil survival and activation, and airway hyperresponsiveness.

The Modulatory Arm: The DP1 Receptor

The role of the DP1 receptor in asthma is more complex, with both pro- and anti-inflammatory effects reported.[9] DP1 activation has been associated with:

-

Vasodilation and Increased Vascular Permeability: PGD2 can cause vasodilation and increase capillary permeability through DP1, potentially contributing to airway edema.[3]

-

Inhibition of Inflammatory Cell Migration: In some contexts, DP1 signaling has been shown to inhibit the migration of inflammatory cells.[6]

-

Relaxation of Airway Smooth Muscle: Activation of DP1 can lead to the relaxation of airway smooth muscle, which would be a beneficial effect in asthma.[6]

-

Sensory Nerve Activation and Cough: PGD2 can activate sensory nerves via the DP1 receptor, leading to cough.[10]

The net effect of PGD2 in the airways is therefore dependent on the relative expression and activation of CRTH2 and DP1 receptors on different cell types.

Quantitative Data on PGD Signaling in Allergic Asthma

The following tables summarize key quantitative findings from studies investigating the role of PGD2 in allergic asthma.

| Parameter | Subject Group | Finding | Fold Change/Concentration | Reference |

| PGD2 Levels in BALF | Mild Asthmatics vs. Normal Subjects | Elevated PGD2 levels in asthmatics. | 12 to 22 times higher | [4] |

| PGD2 Concentration in BALF (corrected for dilution) | Asthmatic Subjects | 3.8 nM | [4] | |

| 9α,11β-PGF2 (PGD2 metabolite) Levels in BALF | Mild Asthmatics vs. Normal Subjects | Elevated levels in asthmatics. | ~10 times higher | [4] |

| PGF2α Levels in BALF | Mild Asthmatics vs. Normal Subjects | Elevated levels in asthmatics. | ~10 times higher | [4] |

| CRTH2 mRNA and Protein Levels in BALF Cells | Severe Asthmatics vs. Healthy Controls | Significantly higher in severe asthmatics. | Not specified | [8] |

| HPGDS mRNA and Protein in Epithelial Cells | Severe Asthmatics vs. Healthy Controls | Significantly higher in severe asthmatics. | Not specified | [5] |

Table 1: PGD2 and Receptor Levels in Asthmatic Airways.

| Experimental Model | Intervention | Key Finding | Quantitative Effect | Reference |

| Ovalbumin (OVA)-sensitized Guinea Pigs | Antigen Challenge | Increased PGD2 levels in serum, BALF, and lung tissue. | Significantly increased (p < 0.05) | [11] |

| OVA-sensitized Mice | Aerosolized PGD2 Pre-treatment | Increased eosinophils, lymphocytes, and macrophages in BALF. | Significantly higher than control | [12] |

| OVA-sensitized Mice | Aerosolized PGD2 Pre-treatment | Increased IL-4 and IL-5 levels in BALF. | Significantly higher than control | [12] |

| Sheep Model of Asthma | S-5751 (DP1 antagonist) | Inhibition of late-phase bronchoconstriction. | Significant inhibition | [13] |

| Sheep Model of Asthma | S-5751 (DP1 antagonist) | Inhibition of inflammatory cell infiltration in BALF. | Significant inhibition | [13] |

| Mild-to-moderate Asthmatics on ICS | GB001 (DP2 antagonist) | Improvement in FEV1 at Day 28. | 102 mL greater than placebo | [14] |

| Allergic Asthmatics on Low-dose ICS | Fevipiprant (DP2 antagonist) | Improvement in pre-dose FEV1 at week 12. | Maximum difference to placebo of 0.112 L | [15] |

Table 2: Effects of PGD2 and Receptor Antagonists in Preclinical and Clinical Models of Asthma.

Experimental Protocols

Measurement of PGD2 in Bronchoalveolar Lavage Fluid (BALF)

Objective: To quantify the concentration of PGD2 in the airways of human subjects.

Methodology:

-

Bronchoalveolar Lavage (BAL): Perform bronchoscopy and BAL on subjects according to standardized procedures. Briefly, instill sterile saline into a lung subsegment and aspirate the fluid.

-

Sample Processing: Immediately place the collected BALF on ice. Centrifuge to remove cells and debris. Store the supernatant at -80°C until analysis.

-

Solid-Phase Extraction: Acidify the BALF supernatant and pass it through a C18 solid-phase extraction column to concentrate the prostanoids.

-